2-(5-nitro-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide typically involves the following steps:
Nitration of Indole: The starting material, indole, undergoes nitration to introduce a nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Acylation: The nitrated indole is then subjected to acylation with an appropriate acyl chloride or anhydride to introduce the acetamide moiety.
Amidation: The final step involves the reaction of the acylated product with 1-phenylethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of indole are nitrated using industrial nitration equipment.
Continuous Acylation: The nitrated indole is continuously fed into a reactor where it undergoes acylation.
Automated Amidation: The acylated product is then reacted with 1-phenylethylamine in an automated system to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(5-amino-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-nitro-1H-indol-3-yl)acetamide: Lacks the phenylethyl group but shares similar biological activities.
2-(5-amino-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide: A reduced form with an amino group instead of a nitro group.
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide: Similar structure with a different substitution pattern on the phenylethyl group.
Uniqueness
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the nitro group and the phenylethyl group enhances its potential as a versatile compound in various scientific applications.
Properties
IUPAC Name |
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11(12-5-3-2-4-6-12)20-18(23)17(22)15-10-19-16-8-7-13(21(24)25)9-14(15)16/h2-11,19H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKKJKQZHHPPDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.